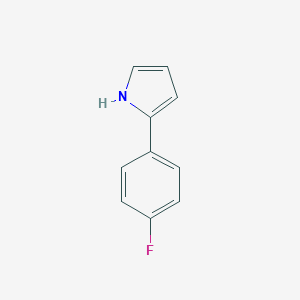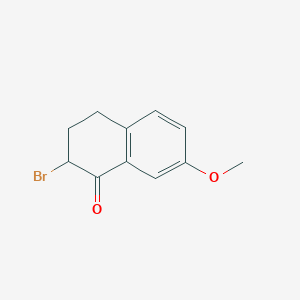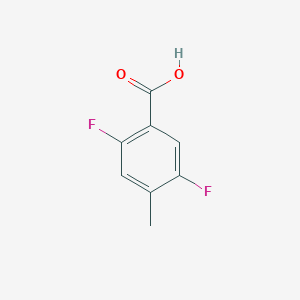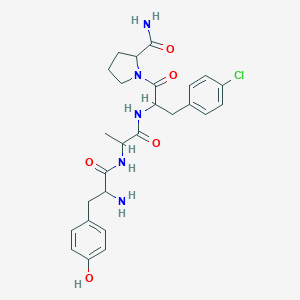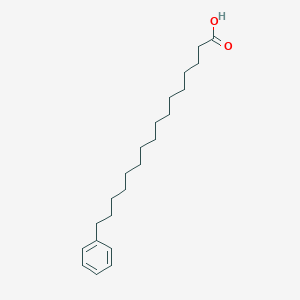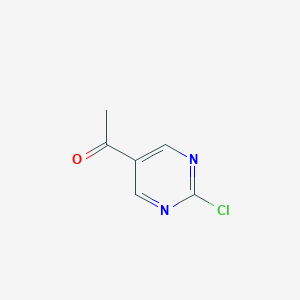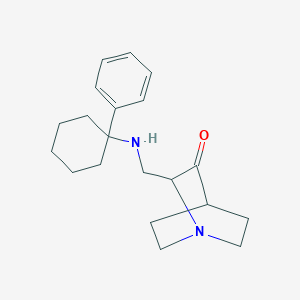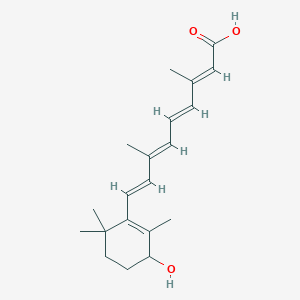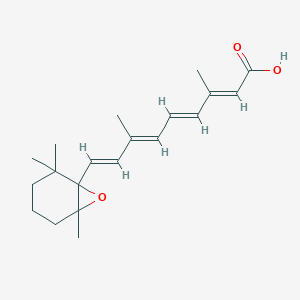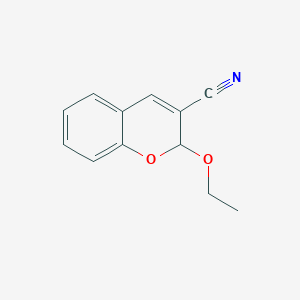
2-ethoxy-2H-chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LY-288513 is a selective cholecystokinin 2 receptor antagonist. It is known for its anxiolytic and antipsychotic properties in vivo. The compound has a molecular weight of 436.3 and a chemical formula of C22H18BrN3O2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LY-288513 involves the reaction of 4-bromophenylhydrazine with benzil to form a pyrazolidine intermediate. This intermediate is then reacted with phenyl isocyanate to yield LY-288513. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and ethanol .
Industrial Production Methods
Industrial production methods for LY-288513 are not well-documented in the public domain. the synthesis likely follows similar routes as the laboratory methods, with optimizations for scale-up and yield improvement.
Chemical Reactions Analysis
Types of Reactions
LY-288513 primarily undergoes substitution reactions due to the presence of the bromine atom on the phenyl ring. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted derivatives of LY-288513 .
Scientific Research Applications
LY-288513 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the cholecystokinin 2 receptor.
Biology: Employed in studies involving receptor-ligand interactions and signal transduction pathways.
Medicine: Investigated for its potential therapeutic effects in treating anxiety and psychotic disorders.
Industry: Utilized in the development of new pharmacological agents targeting the cholecystokinin 2 receptor
Mechanism of Action
LY-288513 exerts its effects by selectively antagonizing the cholecystokinin 2 receptor. This receptor is involved in various physiological processes, including anxiety and psychosis. By blocking this receptor, LY-288513 can modulate the activity of brain dopamine neurons, leading to its anxiolytic and antipsychotic effects .
Comparison with Similar Compounds
Similar Compounds
LY-288512: A stereoisomer of LY-288513 with similar biological activity.
LY-262691: Another compound with similar receptor antagonistic properties.
Uniqueness
LY-288513 is unique due to its high selectivity for the cholecystokinin 2 receptor and its potent anxiolytic and antipsychotic effects. This makes it a valuable tool in both research and potential therapeutic applications .
Properties
CAS No. |
108135-60-0 |
|---|---|
Molecular Formula |
C12H11NO2 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
2-ethoxy-2H-chromene-3-carbonitrile |
InChI |
InChI=1S/C12H11NO2/c1-2-14-12-10(8-13)7-9-5-3-4-6-11(9)15-12/h3-7,12H,2H2,1H3 |
InChI Key |
IEKXWWMRHFHFIZ-UHFFFAOYSA-N |
SMILES |
CCOC1C(=CC2=CC=CC=C2O1)C#N |
Canonical SMILES |
CCOC1C(=CC2=CC=CC=C2O1)C#N |
Synonyms |
2H-1-Benzopyran-3-carbonitrile,2-ethoxy-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



